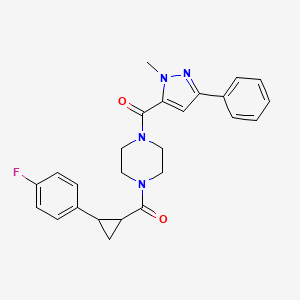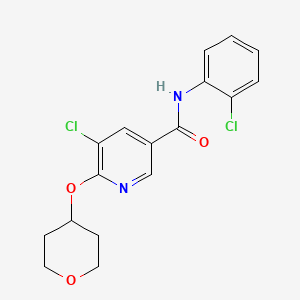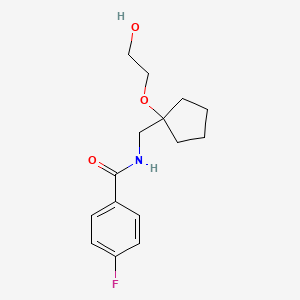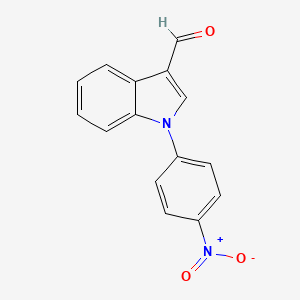![molecular formula C23H24ClN5 B2538197 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862244-40-4](/img/structure/B2538197.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a complex molecule that appears to be related to the family of imidazo[1,2-a]pyridine and indeno[1,2-b]pyrazolo[4,3-e]pyridin derivatives. These derivatives are known for their potential pharmacological activities and are often studied for their crystal structures and molecular interactions.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds such as imidazo[1,2-a]pyridine derivatives have been synthesized and analyzed. The synthesis typically involves the formation of the core imidazo[1,2-a]pyridine ring followed by the introduction of various substituents at specific positions on the ring to achieve the desired properties .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using crystallography. For instance, the crystal structure of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine shows that the phenyl ring is inclined at an angle to the mean plane of the imidazole ring, which could suggest similar structural features for the compound . Additionally, the presence of tert-butyl and chlorophenyl groups is likely to influence the overall molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the presence of hydrogen bonding and π-π stacking interactions in similar compounds indicates that the compound may also exhibit these interactions, which can affect its solubility, melting point, and other physical properties . The tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and physical characteristics.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine Derivatives in Antimicrobial and Anticancer Research
A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to "5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine," is in the development of antimicrobial and anticancer agents. Studies have synthesized various derivatives to evaluate their potential as inhibitors against specific targets such as Mycobacterium tuberculosis, demonstrating potent in vitro activity. This highlights the compound's relevance in addressing critical global health challenges like tuberculosis (TB) and cancer. For instance, Sutherland et al. (2022) discuss the design, synthesis, and structure–activity relationships of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase, showcasing the compound's therapeutic potential against TB (Sutherland et al., 2022).
Insecticidal and Antibacterial Potential
Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their use in developing insecticidal and antibacterial agents. Deohate and Palaspagar (2020) synthesized compounds by cyclocondensation under microwave irradiation, revealing their insecticidal and antimicrobial activities. Such studies demonstrate the chemical's versatility in pest control and fighting bacterial infections, underscoring its importance in agricultural and medical fields (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Agents
Further research has investigated novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives for their potential as antimicrobial and anticancer agents. These compounds have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated in vitro for their antimicrobial and anticancer activities. Findings indicate some compounds exhibit higher anticancer activity than reference drugs, showcasing the compound's potential in oncology and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5/c1-15-21(16-8-10-17(24)11-9-16)22-27-19(23(2,3)4)13-20(29(22)28-15)26-14-18-7-5-6-12-25-18/h5-13,26H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNGQXGCHJJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)



![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)
